molecular formula C17H24N4O3 B2837625 N-(1-cyano-1,2-dimethylpropyl)-2-[(5-acetamido-2-methoxyphenyl)amino]acetamide CAS No. 1197833-17-2

N-(1-cyano-1,2-dimethylpropyl)-2-[(5-acetamido-2-methoxyphenyl)amino]acetamide

Cat. No. B2837625
CAS RN: 1197833-17-2
M. Wt: 332.404
InChI Key: YWEFUVRLLHOTAH-UHFFFAOYSA-N
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Description

N-(1-cyano-1,2-dimethylpropyl)-2-[(5-acetamido-2-methoxyphenyl)amino]acetamide, also known as CDMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CDMA is a small molecule inhibitor of the protein kinase CK2, which is involved in a variety of cellular processes, including cell division, DNA repair, and gene expression.

Scientific Research Applications

N-(1-cyano-1,2-dimethylpropyl)-2-[(5-acetamido-2-methoxyphenyl)amino]acetamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurobiology, and virology. In cancer research, N-(1-cyano-1,2-dimethylpropyl)-2-[(5-acetamido-2-methoxyphenyl)amino]acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested as a potential therapeutic agent for the treatment of various types of cancer. In neurobiology, N-(1-cyano-1,2-dimethylpropyl)-2-[(5-acetamido-2-methoxyphenyl)amino]acetamide has been shown to improve cognitive function in animal models of Alzheimer's disease and other neurodegenerative disorders. In virology, N-(1-cyano-1,2-dimethylpropyl)-2-[(5-acetamido-2-methoxyphenyl)amino]acetamide has been shown to inhibit the replication of several viruses, including HIV, hepatitis C virus, and dengue virus.

Mechanism of Action

N-(1-cyano-1,2-dimethylpropyl)-2-[(5-acetamido-2-methoxyphenyl)amino]acetamide inhibits the activity of CK2, a protein kinase that is involved in the regulation of many cellular processes. CK2 has been shown to play a role in the development and progression of cancer, as well as in the regulation of viral replication and neurodegeneration. By inhibiting CK2, N-(1-cyano-1,2-dimethylpropyl)-2-[(5-acetamido-2-methoxyphenyl)amino]acetamide disrupts these processes and has the potential to be an effective therapeutic agent for a variety of diseases.
Biochemical and Physiological Effects:
N-(1-cyano-1,2-dimethylpropyl)-2-[(5-acetamido-2-methoxyphenyl)amino]acetamide has been shown to have a variety of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. N-(1-cyano-1,2-dimethylpropyl)-2-[(5-acetamido-2-methoxyphenyl)amino]acetamide has also been shown to improve cognitive function in animal models of neurodegenerative disorders, and to inhibit viral replication in vitro.

Advantages and Limitations for Lab Experiments

One advantage of N-(1-cyano-1,2-dimethylpropyl)-2-[(5-acetamido-2-methoxyphenyl)amino]acetamide is its specificity for CK2, which makes it a useful tool for studying the role of CK2 in various cellular processes. However, N-(1-cyano-1,2-dimethylpropyl)-2-[(5-acetamido-2-methoxyphenyl)amino]acetamide has some limitations for lab experiments, including its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-(1-cyano-1,2-dimethylpropyl)-2-[(5-acetamido-2-methoxyphenyl)amino]acetamide, including the development of more efficient synthesis methods, the optimization of N-(1-cyano-1,2-dimethylpropyl)-2-[(5-acetamido-2-methoxyphenyl)amino]acetamide for use as a therapeutic agent, and the exploration of its potential applications in other scientific research fields. Additionally, further studies are needed to fully understand the mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-[(5-acetamido-2-methoxyphenyl)amino]acetamide and its potential side effects.

Synthesis Methods

The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-[(5-acetamido-2-methoxyphenyl)amino]acetamide involves several steps, including the reaction of 5-acetamido-2-methoxyaniline with 1-cyano-1,2-dimethylpropene to form an intermediate compound, which is then reacted with N-(2-aminoethyl)glycine to produce N-(1-cyano-1,2-dimethylpropyl)-2-[(5-acetamido-2-methoxyphenyl)amino]acetamide. The overall yield of this synthesis method is around 30%, and the purity of the final product can be improved through recrystallization.

properties

IUPAC Name

2-(5-acetamido-2-methoxyanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O3/c1-11(2)17(4,10-18)21-16(23)9-19-14-8-13(20-12(3)22)6-7-15(14)24-5/h6-8,11,19H,9H2,1-5H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWEFUVRLLHOTAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CNC1=C(C=CC(=C1)NC(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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